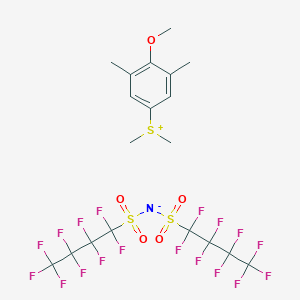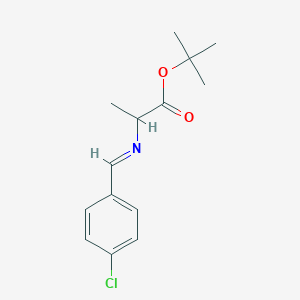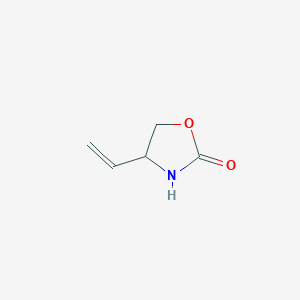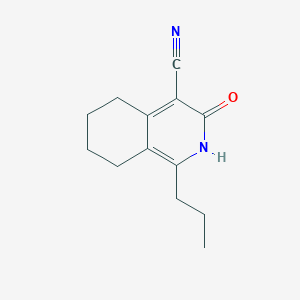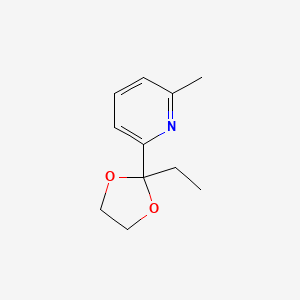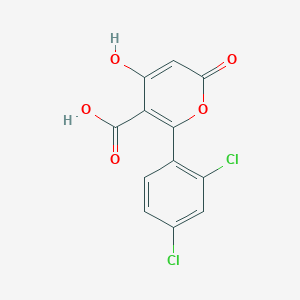
2-(2,4-Dichlorophenyl)-6-hydroxy-4-oxo-4h-pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a 2,4-dichlorophenyl ketone under acidic or basic conditions to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The presence of the dichlorophenyl group and the hydroxy group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-4-carboxylicacid: Lacks the dichlorophenyl group, resulting in different chemical properties.
6-(2,4-Dichlorophenyl)-2H-pyran-2-one: Similar structure but lacks the hydroxy group.
4-Hydroxy-2H-pyran-2-one: Lacks both the dichlorophenyl and carboxylic acid groups.
Uniqueness
2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, while the hydroxy and carboxylic acid groups provide sites for further chemical modification.
Eigenschaften
CAS-Nummer |
16801-05-1 |
|---|---|
Molekularformel |
C12H6Cl2O5 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
InChI-Schlüssel |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



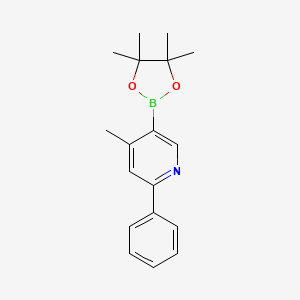
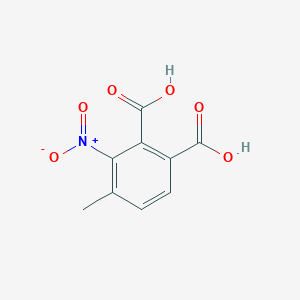

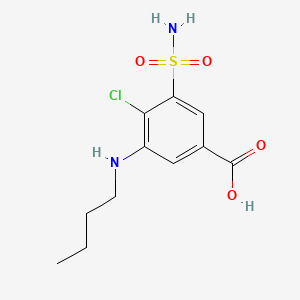
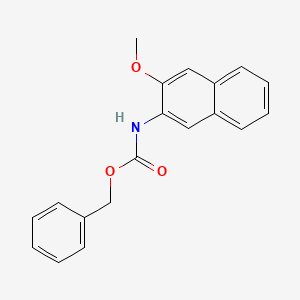
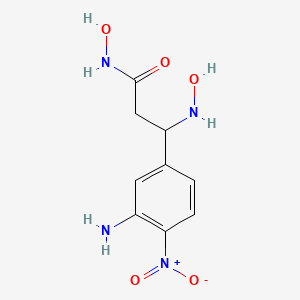
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)

